3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile
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Overview
Description
3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyridine ring substituted with a trifluoromethyl group and a carbonitrile group
Mechanism of Action
Target of Action
The primary target of the compound “3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile” is the Dopamine D4 receptor . This receptor is a G protein-coupled receptor that is associated with the neurotransmitter dopamine, which plays a crucial role in the central nervous system.
Mode of Action
The compound interacts with the Dopamine D4 receptor, binding to it and modulating its activity
Biochemical Pathways
The Dopamine D4 receptor is involved in various biochemical pathways, primarily those related to the neurotransmitter dopamine. Activation or inhibition of this receptor can affect these pathways and their downstream effects, which include mood regulation, reward-seeking behavior, and motor control .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the Dopamine D4 receptor. By modulating the activity of this receptor, the compound can influence various physiological processes regulated by dopamine, potentially leading to changes in mood, behavior, and motor control .
Biochemical Analysis
Biochemical Properties
The compound 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile is known to interact with the dopamine D4 receptor . The nature of these interactions is likely due to the structural similarity of this compound to other known D4 receptor ligands .
Cellular Effects
Given its interaction with the dopamine D4 receptor, it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its interaction with the dopamine D4 receptor . This could involve binding interactions with the receptor, leading to changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted piperazine or pyridine derivatives .
Scientific Research Applications
3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and pyridine derivatives, such as:
- 2-[4-(2-(2-fluoro-ethoxy)phenyl)-piperazin-1-ylmethyl]indole-5-carbonitrile
- 2-[4-(4-(2-fluoroethoxy)-phenyl)-piperazin-1-ylmethyl]indole-5-carbonitrile
Uniqueness
What sets 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile apart is its unique combination of a fluorophenyl group and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N4/c18-13-1-3-14(4-2-13)24-5-7-25(8-6-24)16-9-12(17(19,20)21)11-23-15(16)10-22/h1-4,9,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYMYXGAJGDPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(N=CC(=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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